molecular formula C8H8N4 B3132022 2-Hydrazinylquinazoline CAS No. 36265-27-7

2-Hydrazinylquinazoline

Cat. No. B3132022
CAS RN: 36265-27-7
M. Wt: 160.18 g/mol
InChI Key: SGMABXRSPZLOPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolines, including 2-Hydrazinylquinazoline, are a class of nitrogen-containing heterocyclic compounds. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . A novel, simple, and efficient method for the synthesis of dihydroquinazolinones from 2-aminobenzamides and aldehydes using a -Chymotrypsin, followed by dehydrogenation of the intermediates by photocatalysts has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C8H8N4. The structure of quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .


Chemical Reactions Analysis

Quinazolines, including this compound, have broad-spectrum pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 160.18 g/mol. Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Antitumor Agents

2-Hydrazinylquinazoline derivatives have been extensively studied for their potential as antitumor agents. For instance, certain derivatives were synthesized and displayed significant cytotoxicity against various cancer cell lines, including H-460, HT-29, HepG2, and SGC-7901. These compounds showed IC(50) values ranging from 0.015 to 4.09 µM against the tested cell lines, indicating potent antitumor activity (Jiang et al., 2012). Another study by Easmon et al. (2006) focused on 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics, demonstrating efficacy in inhibiting leukemia, colon, and ovarian cancer cells (Easmon et al., 2006).

Antimicrobial Activities

This compound derivatives also exhibit antimicrobial properties. A study by El-Hiti et al. (2000) synthesized novel sugar (2-phenylquinazolin-4-yl)hydrazones and their osazones, which displayed antifungal and antibacterial activities (El-Hiti et al., 2000). Similarly, Samel and Pai (2011) reported the synthesis of novel hydrazinyl quinazoline amine derivatives, which were screened for antimicrobial activities, showing promising results (Samel & Pai, 2011).

Detection of Gaseous Carbonyl Compounds

2-Hydrazinoquinoline, a related compound, has been utilized as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This method is sensitive to gaseous aldehydes and ketones, making it a useful tool for detecting these compounds in environmental and industrial settings (Shigeri et al., 2016).

Synthesis of Heterocyclic Compounds

The versatility of this compound in synthesizing various heterocyclic compounds has been explored. For example, Karpenko et al. (2009) described the synthesis of spiro-fused pyrazolino-triazinones using 4-hydrazinoquinazoline, leading to the development of new heterocyclic systems (Karpenko et al., 2009).

Future Directions

The development of quinazoline derivatives, including 2-Hydrazinylquinazoline, has transformed the treatment of certain diseases and re-energized the field of drug development . Given their advanced pharmaceutical properties, next-generation quinazoline-targeted drugs have the potential to be active beyond traditional applications, opening a spectrum of new possible clinical applications .

Mechanism of Action

Target of Action

2-Hydrazinylquinazoline (2-HQ) is a heterocyclic organic compound that has been shown to have diverse biological activities. The primary targets of 2-HQ are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in cellular function.

Mode of Action

2-HQ interacts with its targets by inhibiting the function of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, 2-HQ can alter gene expression patterns within the cell .

Biochemical Pathways

The inhibition of histone methyltransferase (G9a) and G9a-like protein (GLP) by 2-HQ affects the biochemical pathways related to gene expression . Changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and response to external stimuli .

Result of Action

The molecular and cellular effects of 2-HQ’s action are primarily related to changes in gene expression. By inhibiting histone methyltransferase (G9a) and G9a-like protein (GLP), 2-HQ can alter the methylation status of histones, leading to changes in the expression of genes regulated by these proteins . This can result in various cellular responses, including changes in cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-HQ. Factors such as temperature, pH, and the presence of other substances can affect the activity and stability of 2-HQ . Additionally, the cellular environment, including the presence of other proteins and molecules, can influence the efficacy of 2-HQ .

properties

IUPAC Name

quinazolin-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-12-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMABXRSPZLOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467587
Record name Quinazolin-2-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36265-27-7
Record name Quinazolin-2-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-1,2,3,4-tetrahydroquinazolin-2-thione (5.87 g., prepared as described in J. Pharm. Sci., 1961, 50, 866), methyl iodide (6 ml) and ethanol (230 ml) was refluxed for 1 hour, cooled and diluted with ether. The precipitate (8.27g) was suspended in ethanol (42 ml), treated with hydrazine hydrate (42 ml) and the mixture refluxed for 1 hour, cooled, diluted with water and extracted with chloroform. The extracts were washed, dried and evaporated to give the 2-hydrazinoquinazoline (4.55g). This was dissolved in a mixture of 2N hydrochloric acid (27 ml.) and acetic acid (13 ml), cooled, and treated, dropwise below 5°, with a solution of sodium nitrite (2.04 g) in water (13 ml). The mixture was allowed to stand for a further hour at room temperature, basified with 10N sodium hydroxide solution and the precipitate filtered off and dried. Recrystallization from methanol gave the title compound (1.25 g., m.p. 134°-5° ).
Name
3-methyl-1,2,3,4-tetrahydroquinazolin-2-thione
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
precipitate
Quantity
8.27 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
42 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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